molecular formula C6H2BrF7N2S B2900528 5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine CAS No. 1381762-52-2

5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine

Cat. No. B2900528
CAS RN: 1381762-52-2
M. Wt: 347.05
InChI Key: RCKRKAZXYSPWHO-UHFFFAOYSA-N
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Description

5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied.

Scientific Research Applications

5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. Researchers have studied its mechanism of action and biochemical and physiological effects to develop new drugs for the treatment of various diseases. This compound has also been studied for its potential applications in the field of materials science, where it can be used as a building block for the synthesis of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine is not well understood. However, studies have shown that this compound can interact with different biological targets, including enzymes and receptors, to modulate their activity. This compound has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as an anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate different biochemical and physiological processes in the body. This compound has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to interact with different receptors, including GABA receptors, to modulate their activity. In addition, this compound has been shown to induce apoptosis in cancer cells, suggesting its potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine has several advantages and limitations for laboratory experiments. One of the main advantages is its high yield synthesis method, which makes it easy to obtain in large quantities. This compound is also stable under different experimental conditions, making it suitable for different applications. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine. One of the main directions is the development of new drugs based on this compound for the treatment of various diseases, including cancer and neurological disorders. Another direction is the study of the mechanism of action of this compound to better understand its biological activity. In addition, researchers can study the properties of this compound to develop new materials with unique properties. Overall, the study of this compound has the potential to lead to new discoveries in various fields of science.

Synthesis Methods

The synthesis of 5-Bromo-4-(heptafluoropropyl)-1,3-thiazol-2-amine has been reported in the literature using different methods. One of the most commonly used methods involves the reaction of 5-bromo-4-(heptafluoropropyl)thiazol-2-amine with sodium hydride in dimethylformamide (DMF) at room temperature. The reaction yields this compound as a white solid with a high yield.

properties

IUPAC Name

5-bromo-4-(1,1,2,2,3,3,3-heptafluoropropyl)-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrF7N2S/c7-2-1(16-3(15)17-2)4(8,9)5(10,11)6(12,13)14/h(H2,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKRKAZXYSPWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC(=N1)N)Br)C(C(C(F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrF7N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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